molecular formula C13H16 B1596100 Cyclohexen-1-yltoluene CAS No. 22618-51-5

Cyclohexen-1-yltoluene

Cat. No.: B1596100
CAS No.: 22618-51-5
M. Wt: 172.27 g/mol
InChI Key: CVNBWDMYHUGFDG-UHFFFAOYSA-N
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Description

Cyclohexen-1-yltoluene is an organic compound with the molecular formula C₁₃H₁₆ and a molecular weight of 172.2661 g/mol . . This compound features a cyclohexene ring bonded to a tolyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexen-1-yltoluene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of toluene with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexen-1-yltoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the cyclohexene ring can yield cyclohexylmethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the tolyl group, leading to products such as nitro or halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexylmethylbenzene.

    Substitution: Halogenated toluene derivatives.

Scientific Research Applications

Cyclohexen-1-yltoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexen-1-yltoluene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the addition of hydrogen atoms to the cyclohexene ring results in the formation of saturated compounds. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclohexen-1-yltoluene can be compared with similar compounds such as:

    Cyclohexylbenzene: Lacks the double bond in the cyclohexene ring.

    Toluene: Lacks the cyclohexene ring.

    Cyclohexene: Lacks the tolyl group.

Uniqueness: this compound’s unique structure, featuring both a cyclohexene ring and a tolyl group, allows it to participate in a diverse range of chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-(cyclohexen-1-yl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBWDMYHUGFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177138
Record name Cyclohexen-1-yltoluene
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22618-51-5
Record name 1-(1-Cyclohexen-1-yl)-2-methylbenzene
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Record name Cyclohexen-1-yltoluene
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Record name NSC102328
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Record name Cyclohexen-1-yltoluene
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Record name Cyclohexen-1-yltoluene
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Record name Cyclohexen-1-yltoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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